6-({[(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)hexanoic acid
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Overview
Description
6-({[(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)hexanoic acid is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a hexyl chain, a chromen-2-one moiety, and an aminohexanoic acid group, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-({[(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)hexanoic acid typically involves multiple steps:
Formation of the Chromen-2-one Moiety: The chromen-2-one structure can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.
Introduction of the Hexyl Chain: The hexyl chain can be introduced via alkylation reactions using appropriate alkyl halides.
Acetylation: The chromen-2-one derivative is then acetylated using acetic anhydride or acetyl chloride.
Coupling with Aminohexanoic Acid: The final step involves coupling the acetylated chromen-2-one with aminohexanoic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness would be essential. Techniques such as continuous flow synthesis and automated reactors could be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hexyl chain, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can target the carbonyl groups in the chromen-2-one moiety, converting them to alcohols.
Substitution: The aromatic ring in the chromen-2-one structure can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles like halogens (Br2, Cl2) or nitrating agents (HNO3).
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
6-({[(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)hexanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a probe in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe for biological imaging.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 6-({[(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)hexanoic acid is largely dependent on its interaction with specific molecular targets. The chromen-2-one moiety can interact with various enzymes and receptors, potentially inhibiting their activity. The hexyl chain and aminohexanoic acid group may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets. Pathways involved could include inhibition of enzyme activity, disruption of cellular signaling, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 4-(6-hexyl-2-oxo-4-phenyl-2H-chromen-7-yloxymethyl)-benzoic acid methyl ester
- (3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxyacetic acid
Uniqueness
6-({[(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)hexanoic acid stands out due to its unique combination of a chromen-2-one moiety, a hexyl chain, and an aminohexanoic acid group. This combination imparts distinct physicochemical properties and biological activities, making it a valuable compound for various applications.
Properties
Molecular Formula |
C24H33NO6 |
---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
6-[[2-(3-hexyl-4-methyl-2-oxochromen-7-yl)oxyacetyl]amino]hexanoic acid |
InChI |
InChI=1S/C24H33NO6/c1-3-4-5-7-10-20-17(2)19-13-12-18(15-21(19)31-24(20)29)30-16-22(26)25-14-9-6-8-11-23(27)28/h12-13,15H,3-11,14,16H2,1-2H3,(H,25,26)(H,27,28) |
InChI Key |
YCDHUGRSGIICFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C(C2=C(C=C(C=C2)OCC(=O)NCCCCCC(=O)O)OC1=O)C |
Origin of Product |
United States |
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